![molecular formula C7H7BrN2O2 B2435283 Methyl 6-bromo-5-methylpyrazine-2-carboxylate CAS No. 1166827-91-3](/img/structure/B2435283.png)
Methyl 6-bromo-5-methylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-bromo-5-methylpyrazine-2-carboxylate” is a chemical compound with the CAS Number: 1166827-91-3 . It has a molecular weight of 231.05 and a linear formula of C7H7BrN2O2 .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-5-methylpyrazine-2-carboxylate” is 1S/C7H7BrN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 6-bromo-5-methylpyrazine-2-carboxylate” is a solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Organic Synthesis
“Methyl 6-bromo-5-methylpyrazine-2-carboxylate” is a type of organic compound that can be used in various organic synthesis processes . Its unique structure and properties make it a valuable reagent in the creation of more complex molecules.
Material Science
This compound could potentially be used in the field of material science. For instance, it could be used in the synthesis of new materials with unique properties .
Pharmaceutical Research
“Methyl 6-bromo-5-methylpyrazine-2-carboxylate” could potentially be used in pharmaceutical research. Its unique structure could make it a useful building block in the development of new drugs .
Chemical Industry
In the chemical industry, this compound could be used as an intermediate in the production of other chemicals .
Biochemical Studies
“Methyl 6-bromo-5-methylpyrazine-2-carboxylate” could potentially be used in biochemical studies. Its unique structure could make it a useful tool in understanding biochemical processes .
Chromatography
This compound could potentially be used in chromatography, a laboratory technique for the separation of mixtures .
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H315-H319-H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Mechanism of Action
Target of Action
The primary targets of Methyl 6-bromo-5-methylpyrazine-2-carboxylate are currently unknown. This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound
Mode of Action
As a pyrazine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . .
Biochemical Pathways
Pyrazine derivatives have been implicated in various biochemical pathways, but further studies are needed to determine the specific pathways affected by this compound .
Pharmacokinetics
It has been suggested that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.9 , which could influence its distribution and bioavailability. Further pharmacokinetic studies are needed to confirm these properties.
Result of Action
The molecular and cellular effects of Methyl 6-bromo-5-methylpyrazine-2-carboxylate’s action are currently unknown due to the lack of research on this specific compound. Given its structural similarity to other pyrazine derivatives, it may have potential biological activity, but this needs to be confirmed through experimental studies .
properties
IUPAC Name |
methyl 6-bromo-5-methylpyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPBBQPUHKINGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.